2-Amino-4-(1H-imidazol-1-YL)benzoic acid
Overview
Description
2-Amino-4-(1H-imidazol-1-YL)benzoic acid is a chemical compound that features a benzoic acid core substituted with an imidazole ring at the 4-position and an amino group at the 2-position. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid typically involves the following steps:
Imidazole Formation: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia.
Substitution Reaction: The imidazole ring is then substituted at the 1-position with a suitable halide or other leaving group.
Amination: The amino group is introduced at the 2-position through a nitration reaction followed by reduction.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the imidazole ring and subsequent substitutions.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(1H-imidazol-1-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: Electrophilic substitution reactions often use halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
2-Amino-4-(1H-imidazol-1-YL)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-(1H-imidazol-1-YL)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound with similar biological activities.
Histamine: An important biogenic amine derived from histidine, which also contains an imidazole ring.
Metronidazole: An antiprotozoal medication that contains an imidazole ring.
Uniqueness: 2-Amino-4-(1H-imidazol-1-YL)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
IUPAC Name |
2-amino-4-imidazol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABIXNJFYSFLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693894 | |
Record name | 2-Amino-4-(1H-imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-47-7 | |
Record name | 2-Amino-4-(1H-imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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